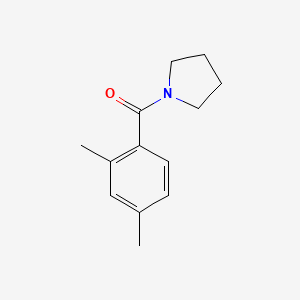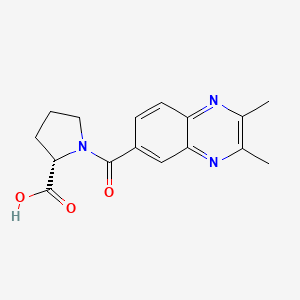![molecular formula C16H20ClNO4 B7645000 1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid](/img/structure/B7645000.png)
1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the late 1970s and has since been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes.
Wirkmechanismus
1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the receptor's ion channel pore, thereby blocking the influx of calcium ions into the cell. This inhibition of calcium influx leads to a disruption of the normal functioning of the NMDA receptor, which has been shown to play a key role in several physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the induction of neuronal apoptosis. It has also been shown to have a neuroprotective effect in some contexts.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid in lab experiments is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of NMDA receptor function. However, one limitation of using this compound is its potential for non-specific effects, which can complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research involving 1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid, including investigating its potential therapeutic applications in neurodegenerative diseases and psychiatric disorders, exploring its effects on different subtypes of NMDA receptors, and developing more selective NMDA receptor antagonists with fewer non-specific effects. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid involves the reaction of 4-chlorophenol with 2-methylpropionyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This is then converted to the corresponding acid chloride, which is then reacted with piperidine to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes, including learning and memory, synaptic plasticity, neurodegenerative diseases, and psychiatric disorders.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,22-13-5-3-12(17)4-6-13)15(21)18-9-7-11(8-10-18)14(19)20/h3-6,11H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFXTEFFHYEYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)C(=O)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7644924.png)
![N-[8-(ethylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644927.png)
![2-[[3-[Methyl(phenyl)sulfamoyl]benzoyl]amino]benzamide](/img/structure/B7644929.png)

![5-[[4-Benzyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7644957.png)
![(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7644962.png)

![N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7644976.png)
![3-(2-oxopyrrolidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B7644977.png)
![(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid](/img/structure/B7644985.png)
![N-[(4-methoxyphenyl)methyl]-2-nitro-4-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7644987.png)
![3-(2-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylpropanamide](/img/structure/B7645002.png)
![N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7645009.png)